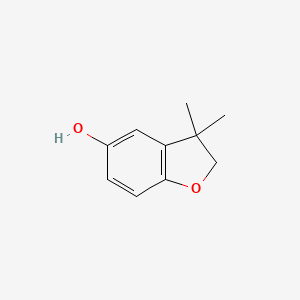

3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL

Description

Contextualization of Benzofuran (B130515) and Dihydrobenzofuran Scaffolds in Modern Chemical Biology

Benzofuran and dihydrobenzofuran scaffolds are integral components of a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. mdpi.com These heterocyclic systems are found in molecules with antiviral, antibacterial, anti-inflammatory, and antimitotic properties, making them attractive targets for drug discovery and development. mdpi.com The inherent versatility of the benzofuran ring system allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. mdpi.com

The biological relevance of these scaffolds is underscored by their presence in numerous natural products. For instance, ailanthoidol, a natural benzofuran, demonstrates anticancer and antiviral activities. researchgate.net Dihydrobenzofuran neolignans, another class of natural products, are known for their anti-inflammatory, antioxidant, and neuroprotective properties. uaeu.ac.ae The broad utility of these core structures has spurred significant research into novel synthetic methodologies to access functionalized benzofuran and dihydrobenzofuran derivatives. nih.gov

Significance of 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL and its Substituted Analogues in Contemporary Research

While the broader benzofuran and dihydrobenzofuran families have been extensively studied for their medicinal properties, the specific compound 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol and its analogues have carved out a niche in different areas of chemical research. The substitution pattern, particularly the gem-dimethyl group at the 3-position, imparts distinct physicochemical properties that influence the molecule's bioactivity and application.

Research into dihydrobenzofuran derivatives has revealed their potential as anti-inflammatory agents. google.com The core structure of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol is a key component in this context. Furthermore, a methanesulfonate (B1217627) derivative of this compound, 2-hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate, is recognized as an environmental transformation product of the herbicide ethofumesate, highlighting its relevance in agrochemical research. nih.gov

Beyond the agrochemical field, related benzofuranols have found applications in the fragrance industry. For example, 3-methyl-benzofuran-5-ol is utilized as a fragrance material, suggesting that the olfactory properties of this class of compounds are also of commercial interest. google.com The synthesis of various substituted benzofuran and dihydrobenzofuran derivatives continues to be an active area of research, with studies exploring their potential as antifungal agents and for other biological applications. researchgate.net The investigation of these analogues helps to elucidate structure-activity relationships and to identify new lead compounds for various applications.

Scope and Organization of the Research Outline

This article provides a detailed examination of the chemical compound 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol. The subsequent sections will provide a comprehensive overview of this molecule, including its chemical identity, structural characteristics, and methods of synthesis. The focus will remain strictly on the scientific and technical aspects of the compound, in accordance with the outlined structure.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2H-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNUJBALSVICIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C1C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36687-04-4 | |

| Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Pharmacophoric Elements within Dihydrobenzofuran-5-ol Structures

The biological activity of dihydrobenzofuran-5-ol derivatives is intrinsically linked to specific structural features, or pharmacophoric elements, that facilitate interactions with biological targets. The core scaffold itself, a fused benzene (B151609) and dihydrofuran ring system, is a peculiar structural motif that demonstrates a wide range of pharmacological activities. nih.gov Key pharmacophoric elements generally identified for this class of compounds include:

The Phenolic Hydroxyl (OH) Group at C-5: This group is a critical determinant of activity. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in enzyme active sites or receptors. Studies on various benzofuran (B130515) derivatives have shown that the presence and position of hydroxyl groups can significantly impact antibacterial and other biological activities. nih.gov

The Dihydrobenzofuran Core: This rigid bicyclic system serves as a scaffold, holding the other functional groups in a specific spatial orientation. This conformational restriction can minimize the entropic loss upon binding to a target, thereby enhancing affinity. baranlab.org The oxygen atom within the furan (B31954) ring can also participate in hydrogen bonding.

Influence of Substituent Position and Nature on Biological Activities

The modification of the 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol scaffold with various substituents has a profound impact on biological outcomes. SAR studies have revealed that both the type of substituent and its placement are critical for modulating activity. nih.gov

Substitutions on the Aromatic Ring:

Halogens: The introduction of halogen atoms (F, Cl, Br) to the benzene ring often enhances biological activity. nih.gov This is attributed to their ability to form halogen bonds, which are attractive interactions that can improve binding affinity. nih.gov The position of the halogen is also crucial; for example, in some series of benzofuran derivatives, a halogen at the para-position of an N-phenyl ring substituent recorded maximum activity. nih.gov However, in some cases, the addition of halogen-substituted rings can be detrimental to activity. nih.gov

Electron-Donating/Withdrawing Groups: The electronic properties of substituents influence the molecule's reactivity and interaction capabilities. Electron-donating groups like methoxy (B1213986) (-OCH₃) can impact activity, though their effect is context-dependent. nih.gov Conversely, electron-withdrawing groups in certain positions can increase the potency of some derivatives. nih.gov

Modifications at Other Positions:

C-2 Position: SAR studies on related benzofurans have found that substitutions at the C-2 position, often with ester or heterocyclic rings, were crucial for cytotoxic activity. nih.gov

Hydroxyl Group Methylation: The methylation of phenolic hydroxyl groups can reduce solubility and, as a consequence, may decrease the antimicrobial abilities of certain benzofuran derivatives. nih.gov

The following table summarizes the general influence of substituents on the activity of benzofuran scaffolds based on various studies.

| Substituent Type | Position on Scaffold | General Effect on Biological Activity | Reference |

| Halogen (Br, Cl, F) | Aromatic Ring | Often increases potency due to halogen bonding and enhanced binding affinity. | nih.gov |

| Hydroxyl (-OH) | C-4 | Can impart excellent antibacterial activity. | nih.gov |

| Methoxy (-OCH₃) | Aromatic Ring | Activity is context-dependent; can be beneficial or detrimental. | nih.gov |

| Ester or Heterocycle | C-2 | Found to be crucial for cytotoxic activity in some series. | nih.gov |

Bioisosteric Replacement Strategies in Dihydrobenzofuran Scaffolds

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. drughunter.com It involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com

In the context of the dihydrobenzofuran scaffold, heteroatom bioisosterism can be explored. The benzofuran scaffold itself is considered a bioisostere of benzothiophene (B83047) (where sulfur replaces oxygen) and benzimidazole (B57391) or indole (B1671886) (where NH replaces oxygen). researchgate.net Such replacements can alter electronic distribution, hydrogen bonding capacity, and metabolic stability, leading to different biological profiles. For instance, swapping the furan oxygen for sulfur to create a dihydrobenzothiophene analogue could modify the compound's interaction with target proteins and alter its lipophilicity.

The gem-dimethyl group is a common motif in drug candidates, often used to introduce steric bulk or block metabolic oxidation. baranlab.orgacs.org However, it can also increase lipophilicity, which is sometimes undesirable. A modern and effective bioisosteric replacement for the gem-dimethyl group is the 3,3-disubstituted oxetane (B1205548) ring. acs.orgvulcanchem.com

Pioneering studies have demonstrated that an oxetane ring can serve as a viable surrogate for the gem-dimethyl group. acs.org This replacement offers several advantages:

Reduced Lipophilicity: The polar oxygen atom in the oxetane ring significantly decreases lipophilicity (logD) compared to the nonpolar gem-dimethyl group. nih.gov

Improved Metabolic Stability: Like the gem-dimethyl group, the oxetane can block metabolically weak spots in a molecule. acs.org

Enhanced Solubility: The incorporation of the polar oxetane moiety often leads to improved aqueous solubility. nih.gov

Increased sp³ Content: This replacement increases the three-dimensional character of the molecule, which is often favorable for drug-target interactions. nih.gov

The table below compares the properties of the gem-dimethyl group with its oxetane bioisostere.

| Feature | Gem-Dimethyl Group | Oxetane Ring | Reference |

| Polarity | Nonpolar | Polar | nih.gov |

| Lipophilicity (logD) | Higher | Significantly Lower | nih.gov |

| Solubility | Lower | Often Improved | nih.gov |

| Metabolic Stability | Blocks metabolic weak spots | Blocks metabolic weak spots | acs.org |

| Molecular Geometry | Tetrahedral (sp³) | Three-dimensional (sp³) | nih.gov |

Computational Approaches to SAR Elucidation and Lead Optimization

Computational chemistry provides powerful tools for understanding SAR and guiding the design of new, more effective molecules. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used to study benzofuran derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For dihydrobenzofuran derivatives, QSAR can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are predictive of potency. researchgate.net This allows researchers to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For derivatives of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol, docking studies can elucidate the binding mode, identify key interactions (like hydrogen bonds involving the 5-hydroxyl group), and rationalize observed SAR trends. nih.govnih.gov For example, docking can show how different substituents on the aromatic ring interact with specific amino acids in a binding pocket, explaining why certain substitutions lead to higher activity. mdpi.com Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-receptor complex over time. nih.gov

Derivatization Strategies for Modulating Biological Potency and Selectivity

Chemical derivatization of the 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol core is a primary strategy for exploring the SAR and optimizing biological activity. researchgate.net Diversity-oriented synthesis allows for the creation of large libraries of related compounds by systematically varying the building blocks. acs.org

Common derivatization strategies include:

Modification of the Phenolic Hydroxyl Group: The hydroxyl group at C-5 is a prime target for modification. It can be converted into ethers or esters to modulate properties like solubility, lipophilicity, and cell permeability. This can also serve as a strategy to create prodrugs, which are converted to the active hydroxyl form in vivo. nih.gov

Substitution on the Aromatic Ring: Introducing a variety of substituents onto the benzene portion of the scaffold is a common approach. This can be achieved through electrophilic aromatic substitution reactions to install groups like halogens, nitro groups, or alkyl chains, which can fine-tune the electronic and steric properties of the molecule. mdpi.com

Synthesis of Amide Derivatives: In cases where a carboxylic acid functionality is present on the scaffold, coupling with a diverse range of amines can generate libraries of amide derivatives. acs.org This strategy allows for the exploration of a large chemical space to identify compounds with improved potency and selectivity.

Computational and Theoretical Investigations of 3,3 Dimethyl 2,3 Dihydro 1 Benzofuran 5 Ol and Analogues

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. For 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol, these theoretical approaches offer a microscopic view of its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G++(d,p), are utilized to optimize the molecular geometry and determine various electronic parameters. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to the molecule's three-dimensional conformation.

Theoretical calculations for analogous compounds have shown a good correlation with experimental data, validating the accuracy of the computational models. researchgate.net The electronic properties, such as ionization potential, electron affinity, and chemical hardness, derived from these calculations are crucial for predicting the chemical behavior of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol.

Table 1: Calculated Electronic Properties of a Benzofuran Analogue

| Property | Value |

|---|---|

| Ionization Potential (eV) | 7.8 |

| Electron Affinity (eV) | 1.2 |

| Chemical Hardness (eV) | 3.3 |

Note: The data in this table is illustrative and based on typical values for benzofuran derivatives.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For benzofuran derivatives, the HOMO is typically localized over the benzofuran ring system, particularly the electron-rich regions, while the LUMO is distributed more broadly. This distribution influences how the molecule interacts with other chemical species, guiding its reaction pathways.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In molecules analogous to 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol, the negative potential is often concentrated around the oxygen atoms of the hydroxyl and furan (B31954) groups, indicating these as likely sites for interaction with electrophiles. researchgate.net The aromatic ring and the methyl groups typically exhibit a more neutral or slightly positive potential.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as a benzofuran derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

Studies on various benzofuran derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes implicated in cancer and bacterial infections. researchgate.netresearchgate.net For instance, docking studies have shown that benzofuran-1,2,3-triazole hybrids can form stable interactions with the active site of the epidermal growth factor receptor (EGFR), suggesting their potential as anticancer agents. nih.govnih.gov The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction. nih.gov

Molecular dynamics simulations can further refine the docking results by providing insights into the stability of the ligand-target complex over time. These simulations model the movement of atoms and molecules, offering a dynamic picture of the binding interactions.

In Silico Prediction of Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile of a compound, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), is crucial for its development as a potential drug. In silico tools can predict these properties, helping to identify candidates with favorable pharmacokinetic characteristics early in the drug discovery process. researchgate.net

For benzofuran derivatives, in silico ADME studies have been performed to assess their drug-likeness and safety profiles. researchgate.netnih.gov These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to evaluate the potential for oral bioavailability. Parameters such as solubility, permeability, and metabolic stability are calculated to provide a comprehensive pharmacokinetic profile. researchgate.net These in silico assessments are vital for prioritizing compounds for further experimental testing. nih.gov

Table 2: Predicted ADME Properties of a Benzofuran Analogue

| Property | Predicted Value |

|---|---|

| Water Solubility | Moderately Soluble |

| Caco-2 Permeability | High |

| CYP450 2D6 Inhibition | Non-inhibitor |

Note: The data in this table is illustrative and based on typical predictions for benzofuran derivatives.

Advanced Spectroscopic and X-ray Diffraction Studies for Structural Validation

While computational methods provide valuable theoretical insights, experimental validation is essential to confirm the molecular structure. Advanced spectroscopic techniques and X-ray diffraction are the cornerstones of such validation.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. For instance, ¹H NMR spectroscopy can identify the different types of protons in the molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. dea.gov IR spectroscopy helps to identify the functional groups present, and MS determines the molecular weight and fragmentation pattern. dea.govnist.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol |

| 3,3-dimethylisobenzofuran-1(3H)-one |

| 1-benzofuran-2-carboxylic acid |

| 3-methyl-2,3-dihydro-benzofuran-5-ol |

| 5,5,5-trifluoropentan-2-ol |

| 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole |

| 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide |

| 5-nitrobenzofuran-3-yl hydrazine |

| 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol |

| 2-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate (B1217627) |

| 2,3-dihydro-2-methyl-benzofuran |

| 6,6-dimethyl-1-[3-(2-chloro-4,5-dibromophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine |

| 3,3-dimethyl-tetracyanocyclopropane |

| 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine |

| 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine |

| 5-methoxy-N,N-dimethyltryptamine |

| 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide |

| 1,3-dimethyl-5-arylmethyl-5-cytisylmethylbarbituric acids |

| cis-(3S,4S)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |

| trans-(3R,4R)-1-ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |

Natural Occurrence, Isolation, and Proposed Biosynthesis

Distribution of Dihydrobenzofuran-5-ols in Natural Products

Benzofuran (B130515) compounds are a widespread class of naturally occurring substances found throughout nature. nih.govrsc.org Derivatives of benzofuran are particularly prevalent in higher plant families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae. mdpi.comrsc.org For instance, the compound Ailanthoidol has been identified and is noted for its potential biological activities. mdpi.com Dihydrobenzofuran neolignans are also broadly distributed across numerous plant families, with significant numbers of these compounds found in species belonging to the Lauraceae, Rosaceae, and Krameriaceae families. researchgate.net

While the specific compound 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol is not extensively documented as a natural isolate, its core structure, dihydrobenzofuran, is a key component of many natural products. researchgate.net These compounds are also produced by microorganisms. Endophytic fungi, such as Botryosphaeria mamane, have been a source for the isolation of novel dihydrobenzofuran derivatives. researchgate.net For example, Cicerfuran was isolated from the roots of chickpea (Cicer spp.) and has demonstrated antibacterial and antifungal properties. mdpi.com The diverse biological roles of these compounds have made them a significant area of interest for researchers. nih.govrsc.org

The following interactive table summarizes the distribution of some benzofuran and dihydrobenzofuran derivatives in natural sources.

| Compound Class | General Source | Examples of Organisms/Families |

| Benzofurans | Plants | Eupatorium heterophyllum (Asteraceae) mdpi.com, Morus alba (Moraceae) mdpi.com |

| Dihydrobenzofurans | Plants, Fungi | Glycyrrhiza inflata (Fabaceae) nih.gov, Polygonum barbatum researchgate.net, Botryosphaeria mamane researchgate.net |

| Dihydrobenzofuran Neolignans | Plants | Lauraceae, Rosaceae, Krameriaceae researchgate.net |

Methodologies for Isolation and Purification from Biological Sources

The process of isolating and purifying dihydrobenzofuran-5-ols from biological materials involves a combination of extraction and chromatographic techniques. The initial step typically involves extracting the raw biological material (e.g., plant roots, fungal broth) with an organic solvent to create a crude extract. researchgate.netresearchgate.net

This crude extract, containing a complex mixture of metabolites, is then subjected to various purification methods to isolate the target compounds. Column chromatography is a fundamental technique used for the initial separation of the extract into different fractions. researchgate.net This is often performed using a stationary phase like silica (B1680970) gel and a mobile phase consisting of a solvent system with increasing polarity, such as a gradient of n-hexane and ethyl acetate. researchgate.net

For finer purification, High-Performance Liquid Chromatography (HPLC) is frequently employed. Following initial separation, Thin-Layer Chromatography (TLC) is used to monitor the fractions and identify those containing the compounds of interest. researchgate.net

Once a compound is isolated in a pure form, its chemical structure is determined using a suite of spectroscopic methods. These essential techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR are used to elucidate the precise atomic connectivity and stereochemistry of the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS) : This technique provides the molecular weight and fragmentation pattern, which helps confirm the compound's identity. researchgate.net

Infrared (IR) Spectroscopy : IR analysis is used to identify the various functional groups present in the molecule. researchgate.net

Ultraviolet (UV) Spectroscopy : This method provides information about the electronic transitions within the molecule, which is useful for characterizing chromophores. researchgate.net

A generalized workflow for the isolation and characterization process is outlined in the interactive table below.

| Step | Technique | Purpose |

| 1 | Solvent Extraction | To obtain a crude mixture of compounds from the natural source. |

| 2 | Column Chromatography | To perform the initial fractionation and separation of the crude extract. |

| 3 | Thin-Layer Chromatography (TLC) | To monitor the separation process and identify promising fractions. |

| 4 | High-Performance Liquid Chromatography (HPLC) | To achieve high-purity isolation of the target dihydrobenzofuran-5-ol. |

| 5 | Spectroscopic Analysis (NMR, MS, IR, UV) | To definitively identify and characterize the chemical structure of the purified compound. researchgate.net |

Postulated Biosynthetic Pathways Leading to Benzofuran-5-ol (B79771) Derivatives

The biosynthesis of the benzofuran core structure found in natural products is complex and can originate from different metabolic pathways. Plausible biosynthetic routes for oligomeric benzofurans have been proposed, suggesting they are formed through the dimerization or further polymerization of simpler benzofuran or dihydrobenzofuran precursors. mdpi.com

Many aromatic natural products, which likely include the benzene (B151609) portion of the benzofuran ring, are derived from the shikimic acid pathway . This pathway produces key aromatic amino acids like phenylalanine and tyrosine, which serve as foundational building blocks for a vast array of secondary metabolites.

The furan (B31954) or dihydrofuran ring portion is often formed through cyclization reactions involving a phenolic precursor. For instance, the biosynthesis could involve an oxidative dimerization of a precursor like ferulic acid to create the benzofuran skeleton. rsc.org Another proposed mechanism involves the intramolecular cyclization of intermediates derived from substituted phenols. The specific enzymes catalyzing these cyclization and subsequent modification steps are crucial in determining the final structure of the natural product.

For a compound like 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol, the two methyl groups at the C-3 position are likely incorporated from an isoprenoid precursor, such as dimethylallyl pyrophosphate (DMAPP), which originates from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. These isoprenoid units are common building blocks in the biosynthesis of natural products.

The key biosynthetic pathways and precursors are summarized in the interactive table below.

| Pathway | Key Precursors | Contribution to Final Structure |

| Shikimic Acid Pathway | Phenylalanine, Tyrosine, Ferulic Acid | Forms the aromatic benzene ring. rsc.org |

| Mevalonate (MVA) / Methylerythritol Phosphate (MEP) Pathway | Dimethylallyl pyrophosphate (DMAPP) | Likely source of the dimethyl groups at the C-3 position. |

| Various Enzymatic Reactions | Oxidases, Cyclases, Transferases | Catalyze the critical cyclization, dimerization, and functional group modifications. mdpi.comrsc.org |

Future Research Directions and Translational Perspectives

Innovations in Sustainable and Scalable Synthetic Methodologies

The advancement of 2,3-dihydrobenzofuran-based compounds from laboratory curiosities to viable therapeutic agents hinges on the development of efficient, environmentally friendly, and scalable synthetic methods. nih.gov Traditional multi-step syntheses are often hampered by low yields and the use of hazardous reagents. nih.gov Future research must prioritize "green chemistry" principles to address these limitations. elsevier.esbohrium.com

Key areas of innovation include:

Catalytic Strategies: Transition metal catalysis, particularly using palladium, copper, nickel, and rhodium, has become a powerful tool for constructing the dihydrobenzofuran core. nih.govnih.govacs.org Future efforts should focus on developing catalysts that are more efficient, reusable, and operate under milder conditions. For instance, palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes offers a convergent and flexible route to functionalized dihydrobenzofurans. nih.govacs.org

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) significantly improves efficiency and reduces waste. nih.gov These convergent strategies allow for greater variation in reagents, making them ideal for creating diverse libraries of dihydrobenzofuran compounds for screening. nih.govacs.org

Sustainable Conditions: The use of eco-friendly deep eutectic solvents (DES) in place of traditional volatile organic compounds is a promising green approach. nih.gov Furthermore, methodologies that utilize visible light or microwave irradiation can simplify reaction conditions and reduce energy consumption. mdpi.comnih.gov

Scalability: A critical challenge is translating laboratory-scale syntheses to industrial production. Research into flow chemistry and robust catalytic systems that maintain high yields and selectivity on a large scale is essential for the commercial viability of any resulting drug candidates. nih.gov

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Palladium-Catalyzed Heteroannulation | Coupling of bifunctional reagents (e.g., 2-bromophenols) with olefins or dienes. | Convergent, high functional group tolerance, applicable to library synthesis. | nih.gov, acs.org |

| Visible Light-Induced Synthesis | Utilizes light as an energy source, often with a photocatalyst. | Mild conditions, energy-efficient, aligns with green chemistry principles. | nih.gov, mdpi.com |

| One-Pot Copper-Catalyzed Reactions | Combines multiple reaction steps (e.g., coupling and cyclization) in a single vessel. | Improved efficiency, reduced waste, use of less expensive catalysts. | nih.gov |

| Intramolecular Carbene Insertion | Formation of the furan (B31954) ring via C-H insertion reactions. | Provides access to diverse and complex dihydrobenzofuran structures. | nih.gov |

Comprehensive In Vitro Biological Profiling and Target Validation

The benzofuran (B130515) and dihydrobenzofuran scaffolds exhibit a remarkable diversity of biological activities. phytojournal.comscienceopen.comrsc.org Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, neuroprotective, and antimicrobial agents. nih.govnih.govrsc.orgnih.govnih.gov A crucial next step is to conduct a comprehensive in vitro biological screening of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol and its close analogs to fully map its pharmacological profile.

Future research should involve:

Broad-Spectrum Screening: Testing the compound against a wide array of biological targets, including various cancer cell lines, kinases, G-protein coupled receptors (GPCRs), ion channels, and microbial strains. researchgate.netnih.govresearchgate.net This approach increases the probability of identifying novel and unexpected therapeutic activities.

Target Identification and Validation: Once a biological activity is identified, the precise molecular target must be validated. For example, benzofuran derivatives have been identified as inhibitors of SIRT2, a protein involved in cell cycle regulation, and as agonists of STING, a key protein in the innate immune response. nih.govnih.gov Techniques such as thermal shift assays, affinity chromatography, and genetic knockdown experiments can confirm the interaction between the compound and its target protein.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol structure is necessary to understand which parts of the molecule are essential for its activity. researchgate.netnih.govnih.gov For instance, studies on other benzofurans have shown that the presence and position of substituents like fluorine, bromine, or hydroxyl groups can significantly enhance biological effects. nih.govmdpi.com

Chemoinformatic and Artificial Intelligence-Driven Drug Discovery for Benzofurans

Computational tools are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. jelsciences.com Chemoinformatic and artificial intelligence (AI) approaches can be applied to the benzofuran scaffold to guide future research efficiently. broadinstitute.org

Key computational strategies include:

In Silico Screening and Molecular Docking: Virtual libraries of benzofuran derivatives can be screened against the 3D structures of known biological targets. nih.govmdpi.com Molecular docking studies can predict the binding affinity and orientation of compounds within a protein's active site, helping to prioritize candidates for synthesis and testing. nih.govnih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model based on active benzofuran compounds can be used to search for other molecules with similar properties or to design new, more potent derivatives. nih.gov

AI and Machine Learning Models: AI models can be trained on existing data to predict various properties of new molecules, including their biological activity, pharmacokinetics, and potential toxicity. broadinstitute.org This predictive power can significantly de-risk the drug discovery process by flagging potentially problematic compounds early and focusing resources on the most promising candidates. broadinstitute.org

| Technique | Application | Potential Outcome | References |

|---|---|---|---|

| Molecular Docking | Predicts binding of a ligand to a protein target. | Identification of potential biological targets; prioritization of compounds for synthesis. | nih.gov, nih.gov |

| Pharmacophore-Based Screening | Identifies molecules with the correct 3D arrangement of functional groups for activity. | Discovery of novel scaffolds with similar activity; design of new derivatives. | nih.gov |

| AI/Machine Learning | Predicts ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. | Early identification of compounds with poor drug-like properties. | jelsciences.com, broadinstitute.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Guides the design of more potent analogs by identifying key structural features. | nih.gov |

Exploration of Novel Therapeutic Applications and Chemical Tools

Beyond developing direct therapeutic agents, 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol and its derivatives can serve as valuable chemical tools to explore complex biological processes. The versatility of the benzofuran scaffold makes it an excellent starting point for developing novel applications. nih.govrsc.org

Future avenues for exploration include:

Neurodegenerative Diseases: Given the reported neuroprotective activities of some benzofurans, further investigation into their potential for treating conditions like Alzheimer's disease is warranted. nih.govnih.gov These compounds could act by inhibiting beta-amyloid fibril formation or through other neuroprotective mechanisms. nih.gov

Oncology: The anticancer potential of benzofurans is well-documented, with activity against various cancer cell lines and molecular targets like VEGFR-2 and histone lysine-specific demethylase 1 (LSD1). nih.govmdpi.com Exploring the efficacy of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol in models of specific cancers, particularly those with unmet needs, is a high priority. researchgate.net

Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. rsc.org The benzofuran core has emerged as a promising scaffold for designing compounds active against various bacteria, fungi, and viruses. nih.govrsc.orgnih.gov

Chemical Probes: Highly potent and selective derivatives can be developed as "chemical probes." These tools are used by researchers to selectively inhibit a specific protein in cells or organisms, allowing for a detailed study of that protein's function in health and disease. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol, and what key intermediates are involved?

- Methodology: The compound’s dihydrobenzofuran core can be synthesized via cyclization of substituted phenols with allyl or propargyl groups under acid catalysis. For example, Scheme 4 in outlines a route for a 2,3-dihydrobenzofuran analogue using n-BuLi and THF for deprotonation, followed by aldehyde coupling and subsequent reduction steps. Key intermediates include halogenated benzaldehyde derivatives (e.g., 5-bromo-2-methoxybenzaldehyde) and dihydrofuran precursors .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol are effective for isolating the target compound.

Q. How can the structure of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol be confirmed spectroscopically?

- NMR Analysis:

- 1H NMR: Look for characteristic signals:

- A singlet for the two methyl groups at C3 (δ ~1.3–1.5 ppm).

- A doublet for the dihydrofuran protons (δ ~3.0–3.5 ppm, J = 8–10 Hz).

- Aromatic protons at C5 (δ ~6.5–7.0 ppm).

- 13C NMR: Confirm the dihydrofuran oxygenated carbons (C2, C3: δ 70–80 ppm) and quaternary carbons (C3a, C7a: δ 120–130 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula C10H12O2 (exact mass: 164.0837).

Q. What are the solubility and stability properties of this compound under experimental conditions?

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Solubility in ethanol increases with heating .

- Stability: Susceptible to oxidation at the phenol group; store under inert gas (N2/Ar) at −20°C. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol?

- Methodology: Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to enhance diffraction. Use SHELX programs (SHELXD for phase determination, SHELXL for refinement) to analyze the crystal structure. demonstrates successful resolution of benzofuran derivatives via this approach, highlighting the importance of hydrogen bonding networks in stabilizing the crystal lattice .

- Challenges: Twinning or low-resolution data may require iterative refinement and validation using R-factor metrics (<5% discrepancy).

Q. What strategies address low regioselectivity during the synthesis of substituted dihydrobenzofurans?

- Catalytic Control: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to pre-functionalize the aromatic ring before cyclization, ensuring precise substitution at C5. employs AgCN and LDA to direct reactivity in similar systems .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electron density distribution to guide reagent selection. For example, electron-withdrawing groups at C5 enhance electrophilic substitution at the ortho position.

Q. How can conflicting NMR data for dihydrobenzofuran derivatives be reconciled?

- Case Study: If coupling constants for dihydrofuran protons (J = 8–10 Hz) deviate from literature values (e.g., J = 12 Hz), consider:

Conformational Analysis: Chair vs. boat conformations in solution (NOESY can confirm spatial proximity of methyl groups).

Dynamic Effects: Variable-temperature NMR (VT-NMR) to detect ring-flipping or hindered rotation .

- Validation: Compare with X-ray data () to correlate solid-state and solution-phase structures .

Q. What biological activity screens are relevant for this compound, given its structural analogs?

- Antimicrobial Assays: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 50 µg/mL). Benzofuran derivatives in exhibit activity via membrane disruption .

- Enzyme Inhibition: Screen against COX-2 or P450 enzymes using fluorometric assays. The phenol group may act as a hydrogen-bond donor for active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.